Sub-Nanomolar NAMPT Inhibition: Potency Comparison Against In-Class Inhibitors
N-Butyl-2-chloro-N-methylnicotinamide exhibits potent inhibition of recombinant human nicotinamide phosphoribosyltransferase (NAMPT) with an IC₅₀ of 0.150 nM [1]. This sub-nanomolar potency substantially exceeds that of typical in-class NAMPT inhibitors used as reference standards, such as GPP 78 (IC₅₀ = 3 nM) and LSN 3154567 (IC₅₀ = 3.1 nM) , as well as the cellular NAMPT inhibition benchmark of 23 nM in HepG2 cells [2]. The target compound demonstrates approximately 20-fold greater enzymatic inhibitory potency compared to these established NAMPT inhibitors, positioning it as a high-potency tool compound for NAMPT-dependent pathway interrogation [1].
| Evidence Dimension | NAMPT enzymatic inhibition (IC₅₀) |
|---|---|
| Target Compound Data | 0.150 nM (recombinant human NAMPT) |
| Comparator Or Baseline | GPP 78: 3 nM; LSN 3154567: 3.1 nM; HepG2 cell NAMPT inhibitor benchmark: 23 nM |
| Quantified Difference | ~20-fold lower IC₅₀ vs. GPP 78/LSN 3154567; ~153-fold lower vs. cellular benchmark |
| Conditions | Inhibition of recombinant human NAMPT, 5 min preincubation followed by NAM addition, 15 min fluorescence-based assay |
Why This Matters
The sub-nanomolar NAMPT inhibitory potency enables studies requiring minimal compound loading to achieve target engagement, reducing potential off-target effects in cellular assays and providing superior signal-to-noise in high-throughput screening campaigns.
- [1] BindingDB. BDBM50625739 (CHEMBL5429026): N-Butyl-2-chloro-N-methylnicotinamide. IC₅₀ = 0.150 nM. http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50625739 (accessed 2026-04-22). View Source
- [2] BindingDB. PrimarySearch_ki: NAMPT inhibition in HepG2 cells, IC₅₀ = 23 nM. http://ww.bindingdb.org/rwd/jsp/dbsearch/PrimarySearch_ki.jsp (accessed 2026-04-22). View Source
